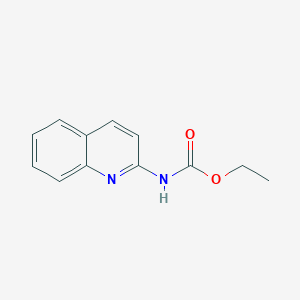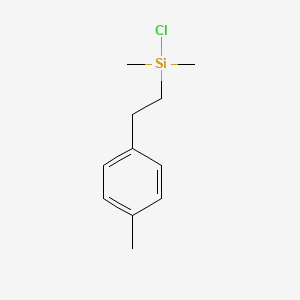
2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde is a compound that features an indole ring fused with a pyrrolidine ring and an aldehyde functional group. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in acetic acid, nitro compounds in sulfuric acid.
Major Products Formed
Oxidation: 2-(1H-Indol-5-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(1H-Indol-5-yl)pyrrolidine-1-methanol.
Substitution: Halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with an aldehyde group at the C-3 position.
2-(1H-Indol-3-yl)pyrrolidine: Similar structure but lacks the aldehyde functional group.
1H-Indole-2-carboxaldehyde: An indole derivative with an aldehyde group at the C-2 position.
Uniqueness
2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde is unique due to the specific positioning of the aldehyde group and the fusion of the indole and pyrrolidine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-(1H-indol-5-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H14N2O/c16-9-15-7-1-2-13(15)11-3-4-12-10(8-11)5-6-14-12/h3-6,8-9,13-14H,1-2,7H2 |
Clé InChI |
JUQGSTPAVLYTKV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C=O)C2=CC3=C(C=C2)NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11887272.png)
![5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11887276.png)

![2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B11887291.png)
![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)



![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
